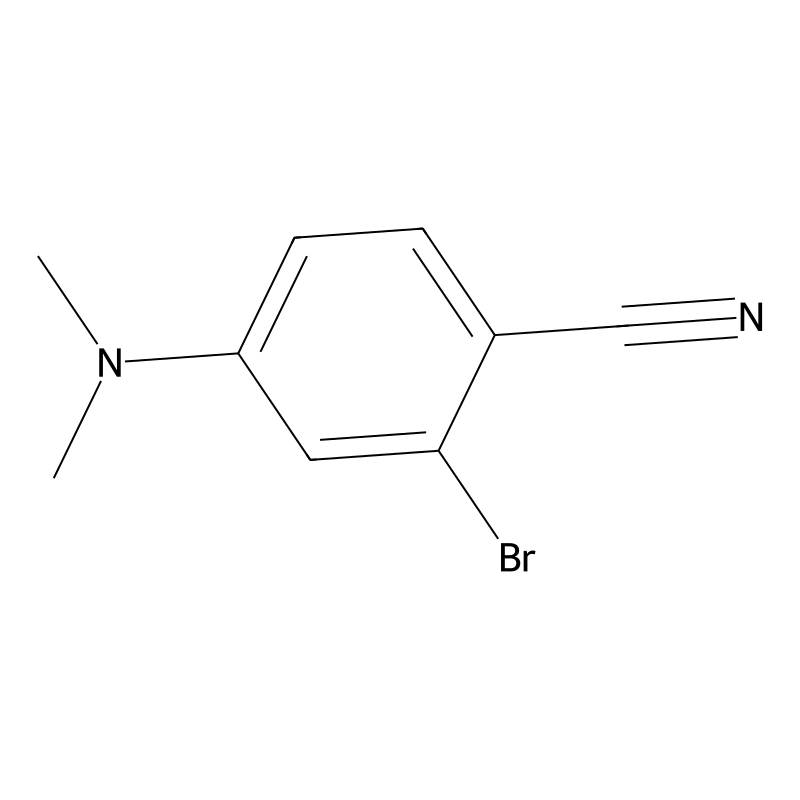

2-Bromo-4-(dimethylamino)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

- 2-Br-4-DMABN has been used as a building block in the synthesis of more complex molecules. For example, it was employed as a starting material for the preparation of substituted benzyl isoquinolines, which are a class of heterocyclic compounds with potential applications in medicinal chemistry [].

Precursor for Functional Materials:

- Studies have investigated the potential of 2-Br-4-DMABN as a precursor for the synthesis of functional materials. One study explored its use in the preparation of conjugated polymers, which are a class of polymers with interesting electrical and optical properties []. However, further research is needed to determine the specific applications of these materials.

Material Science Research:

2-Bromo-4-(dimethylamino)benzonitrile is an organic compound with the molecular formula C10H10BrN2. It features a bromine atom and a dimethylamino group attached to a benzonitrile framework. This compound is characterized by its unique structural arrangement that influences its chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, while the dimethylamino group contributes to its nucleophilic properties, making it a versatile compound in various

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.

- Oxidation: The dimethylamino group can be oxidized to yield corresponding nitro compounds.

- Reduction: The nitrile group can be reduced to form primary amines, expanding the range of functional groups available for further reactions.

These reactions highlight the compound's potential as an intermediate in organic synthesis.

Research into the biological activity of 2-Bromo-4-(dimethylamino)benzonitrile suggests that it may interact with various biological macromolecules. Its structure allows for potential interactions with proteins and enzymes, influencing cellular processes. The dimethylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing its bioactivity. Preliminary studies indicate that this compound could exhibit pharmacological properties, such as enzyme inhibition or modulation of signaling pathways.

The synthesis of 2-Bromo-4-(dimethylamino)benzonitrile typically involves the bromination of 4-(dimethylamino)benzonitrile. A common method is to react 4-(dimethylamino)benzonitrile with bromine in a solvent like acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction conditions and improved yields. This method optimizes parameters such as flow rate, temperature, and concentration of reactants .

2-Bromo-4-(dimethylamino)benzonitrile has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: The compound is studied for its potential effects on cellular processes and enzyme inhibition.

- Dyes and Pigments: It is used in the production of specialty chemicals, including dyes and pigments.

- Therapeutic Development: Ongoing research aims to explore its potential as a therapeutic agent in drug development.

Studies on 2-Bromo-4-(dimethylamino)benzonitrile's interactions with biological targets suggest that it may bind to proteins or enzymes involved in metabolic pathways. The compound's structural features allow it to engage in hydrogen bonding and halogen bonding due to the presence of both the dimethylamino group and the bromine atom. These interactions are crucial for determining its reactivity and binding affinity with various substrates, influencing its potential applications in drug development and material science.

Several compounds share structural similarities with 2-Bromo-4-(dimethylamino)benzonitrile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylamino)benzonitrile | Lacks the bromine atom | Less reactive in nucleophilic substitution reactions |

| 2-Bromo-4-nitrobenzonitrile | Contains a nitro group instead of a dimethylamino group | Different electronic properties and reactivity |

| 2-Bromo-4-(methylamino)benzonitrile | Has a methylamino group instead of a dimethylamino group | Affects steric and electronic characteristics |

The uniqueness of 2-Bromo-4-(dimethylamino)benzonitrile lies in its combination of both a bromine atom and a dimethylamino group, which confers distinct reactivity patterns compared to these similar compounds. This versatility allows for a wide range of chemical transformations and applications across different fields of research.